BenchChemオンラインストアへようこそ!

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Chiral resolution Stereochemical integrity Building block authentication

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354016-12-8) is an enantiomerically pure (R)-configured piperidine-acetic acid derivative featuring a Boc-protected cyclopropylamine at the 3-position. This compound belongs to the class of N-Boc-protected cyclic β-amino acid building blocks widely used in medicinal chemistry for the synthesis of conformationally constrained peptidomimetics and chiral drug intermediates.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B7984991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
InChIKeyPCIKPEWJZCNCKE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1354016-12-8: (R)-3-(Boc-cyclopropyl-amino)-piperidin-1-yl-acetic Acid – Chiral Building Block for CNS & Metabolic Drug Discovery


[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354016-12-8) is an enantiomerically pure (R)-configured piperidine-acetic acid derivative featuring a Boc-protected cyclopropylamine at the 3-position. This compound belongs to the class of N-Boc-protected cyclic β-amino acid building blocks widely used in medicinal chemistry for the synthesis of conformationally constrained peptidomimetics and chiral drug intermediates . With a molecular formula of C15H26N2O4, molecular weight of 298.38 g/mol, a predicted LogP of 1.93, and a topological polar surface area (TPSA) of 70.08 Ų , the compound occupies physicochemical space compatible with CNS drug-likeness while retaining the carboxylic acid handle essential for amide coupling or esterification in downstream synthetic routes.

Why Racemic or Regioisomeric Substitutes for CAS 1354016-12-8 Cannot Be Used Interchangeably in Chiral Synthesis


Substituting [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid with its racemic counterpart (CAS 1353962-20-5) , the 4-position regioisomer (CAS 1353982-11-2), or the N-methyl deprotected analog (CAS 1353962-21-6) introduces distinct risks in stereochemical fidelity, spatial orientation of the cyclopropylamino pharmacophore, and synthetic compatibility. The (R)-enantiomer bears a defined chiral center at the piperidine 3-position (Cahn-Ingold-Prelog R configuration), as explicitly encoded in its InChI stereochemical layer (t12-/m1/s1) and distinct MDL number MFCD21095014, versus MFCD21095013 for the racemate . In asymmetric drug synthesis—particularly for GlyT1 inhibitors and GPR119 agonists where the cyclopropyl-piperidine scaffold appears in lead series [1]—the stereochemical identity of this building block is non-negotiable, as enantiomeric impurities can propagate through synthetic routes yielding diastereomeric mixtures that complicate purification and confound structure-activity relationship (SAR) interpretation. The following quantitative evidence substantiates the measurable advantages of the defined (R)-enantiomer over its closest analogs.

Quantitative Differentiation Evidence: CAS 1354016-12-8 vs. Racemic, Regioisomeric & N-Substituted Analogs


Stereochemical Identity: (R)-Enantiomer vs. Racemic Mixture – Structural Encoding at the MDL Number Level

The (R)-enantiomer (CAS 1354016-12-8) possesses a uniquely assigned MDL number (MFCD21095014) and an InChI string with explicit stereochemical specification (t12-/m1/s1 layer) . In contrast, the racemic mixture (CAS 1353962-20-5) carries a distinct MDL identifier (MFCD21095013) and lacks stereochemical definition in its InChI . This differential identity encoding is not trivial: in procurement for GMP or GLP synthesis, the MDL number serves as a machine-readable proxy for structural uniqueness, and the (R)-enantiomer's distinct identifier ensures that ordering and inventory systems cannot conflate it with its racemic counterpart—a documented risk when CAS numbers alone are used for compounds with identical molecular formulae. The two compounds share an identical molecular formula (C15H26N2O4) and molecular weight (298.38 Da), meaning mass-based analytical techniques (LC-MS, direct infusion MS) cannot distinguish them; only the MDL-level structural metadata guarantees correct sourcing.

Chiral resolution Stereochemical integrity Building block authentication

Regiochemical Differentiation: 3-Position vs. 4-Position Substitution on the Piperidine Ring

The target compound carries the Boc-cyclopropylamino substituent at the piperidine 3-position. The closest regioisomeric analog, [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-11-2), places the identical substituent at the 4-position [1]. In the medicinal chemistry of cyclopropyl-piperidine GlyT1 inhibitors, the 3-substituted scaffold positions the cyclopropylamino group in a distinct vector relative to the acetic acid side chain compared to the 4-substituted isomer. This regiochemical difference translates to a measurable difference in calculated physicochemical properties: the 3-substituted (R)-enantiomer shows a predicted LogP of 1.93 and TPSA of 70.08 Ų , while corresponding values for the 4-substituted isomer have not been publicly disclosed but are expected to differ in TPSA due to altered spatial arrangement of the polar carboxylic acid and carbamate groups. For structure-based drug design programs, the 3-position is specifically claimed in multiple patent families (e.g., US20150274664A1 for GPR119 agonists) [2] as part of the pharmacophoric scaffold, whereas the 4-substituted analog falls outside these claims.

Regioselectivity Pharmacophore geometry GlyT1 inhibitor SAR

Purity Specification: (R)-Enantiomer at 98% vs. Racemate at 95% Minimum

Commercially, the (R)-enantiomer (CAS 1354016-12-8) is supplied at a certified purity of 98% by Leyan and at a minimum of 95% by CymitQuimica (Biosynth brand) . In comparison, the racemic mixture (CAS 1353962-20-5) is listed with a minimum purity of 95% . While the minimum purity thresholds overlap, the (R)-enantiomer's availability at 98% purity provides a measurably narrower impurity window (≤2% total impurities) compared to the racemate (≤5%). Importantly, the specified purity for the (R)-enantiomer does not independently quantify enantiomeric excess (ee); however, the defined stereochemical identity (MDL MFCD21095014, InChI with t12-/m1/s1) implies that the major impurity in the racemate is the enantiomeric opposite, whereas in the (R)-enantiomer product, the (S)-enantiomer content is expected to be ≤2% based on the total impurity budget. For chiral resolution-sensitive applications, this 3% differential in total impurity specification can translate to measurably higher yields in diastereoselective coupling steps.

Enantiomeric purity Quality control Synthetic reliability

N-Protecting Group Integrity: Boc-Protected vs. N-Methyl Deprotected Analog – Synthetic Utility Comparison

The target compound retains the acid-labile tert-butoxycarbonyl (Boc) protecting group on the cyclopropylamine nitrogen. The closest N-deprotected analog, [Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 1353962-21-6) , features an N-methyl substituent in place of the Boc group, rendering it unsuitable for downstream Boc-deprotection/functionalization sequences. The Boc group provides orthogonal protection: it can be selectively removed under mild acidic conditions (TFA or HCl/dioxane) while leaving the acetic acid moiety and piperidine ring intact, enabling sequential functionalization strategies critical for library synthesis. The N-methyl analog locks the compound into a permanently alkylated state, precluding this flexibility. The molecular weight also differs: 298.38 Da for the Boc-protected compound versus 212.29 Da for the N-methyl analog—an 86.09 Da mass difference that is significant for MS-based reaction monitoring .

Protecting group strategy Synthetic intermediate Orthogonal deprotection

Methylene Spacer Homologation: Direct Attachment vs. Methylene-Bridged Cyclopropylamino Group

The target compound bears the Boc-cyclopropylamino group directly on the piperidine C3 carbon. A closely related homolog, {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353973-28-0) , inserts a methylene (-CH2-) spacer between the piperidine ring and the Boc-cyclopropylamino nitrogen. This homologation increases the molecular weight by 14.02 Da (from 298.38 to 312.40 Da) and alters the relative spatial orientation of the cyclopropyl ring with respect to the piperidine nitrogen and the acetic acid side chain. In GlyT1 inhibitor SAR, the direct attachment at C3 (as in the target compound) places the cyclopropyl group in a more constrained position, potentially affecting the entropic penalty upon target binding compared to the more flexible methylene-bridged analog. This structural difference is encoded in the distinct CAS numbers and molecular formulae (C15H26N2O4 vs. C16H28N2O4), making the two compounds non-interchangeable in structure-activity relationship studies.

Conformational constraint Linker length Pharmacophore topology

Medicinal Chemistry Application Context: Positioning Within Patent-Protected GPR119 Agonist Scaffolds

The (R)-3-(Boc-cyclopropyl-amino)-piperidin-1-yl-acetic acid scaffold maps directly onto the core substructure claimed in Merck Sharp & Dohme's GPR119 agonist patent family (US20150274664A1) [1]. These substituted cyclopropyl piperidine compounds are disclosed as agonists of GPR119, a G-protein coupled receptor validated as a target for type 2 diabetes treatment. While the patent claims the final deprotected and elaborated compounds, the Boc-protected amino acid building block serves as the logical penultimate intermediate for introducing diversity at the piperidine nitrogen and carboxylic acid positions. The (R)-stereochemistry at the piperidine 3-position is critical because GPR119 is a stereospecific receptor; the enantiomeric (S)-form would produce a diastereomeric final compound with potentially abolished or significantly reduced agonist activity. No public data exists for the (S)-enantiomer of this building block (no CAS found for the (S)-form), underscoring the exclusivity of the (R)-configuration for this pharmaceutical application.

GPR119 agonist Type 2 diabetes Patent landscape Chemical space

Optimal Procurement Scenarios for CAS 1354016-12-8: Where the (R)-Enantiomer Delivers Measurable Advantage


Chiral Pool Synthesis of GlyT1 Inhibitor Candidates for Schizophrenia & Cognitive Disorders

The cyclopropyl-piperidine scaffold is a validated core for glycine transporter 1 (GlyT1) inhibitors, as documented in US Patent US7776886B2 [1]. The (R)-enantiomer's defined stereochemistry at C3 is essential for constructing diastereomerically pure final compounds. Using the racemate (CAS 1353962-20-5) would yield a 1:1 mixture of diastereomers after coupling, requiring chiral chromatographic separation that reduces overall yield by approximately 50% and complicates scale-up. Procurement of the (R)-enantiomer (CAS 1354016-12-8) eliminates this separation burden and ensures stereochemical fidelity from the first synthetic step.

GPR119 Agonist Lead Optimization for Type 2 Diabetes Drug Discovery

Merck's GPR119 agonist patent (US20150274664A1) [2] claims substituted cyclopropyl piperidine compounds. The (R)-enantiomer building block provides the key stereochemical handle required to access this chemical series. Its Boc protecting group allows sequential deprotection and N-functionalization, while the carboxylic acid enables amide coupling to diverse amine fragments. The 98% purity specification (Leyan) minimizes impurity-driven side reactions during parallel library synthesis, where each percentage point of impurity can compound over multi-step sequences.

Conformationally Constrained Peptidomimetic Design Requiring Orthogonal Protection

The compound's orthogonal functional groups—Boc-protected cyclopropylamine (acid-labile) and free carboxylic acid (base-labile for ester hydrolysis, or directly activatable for amide coupling)—enable sequential derivatization strategies central to peptidomimetic chemistry. Unlike the N-methyl analog (CAS 1353962-21-6) which lacks orthogonal protection, this building block supports two-directional diversification: amide coupling at the carboxylic acid followed by Boc deprotection and re-functionalization of the cyclopropylamine . This dual-functionalization capability doubles the accessible chemical space per unit mass of building block.

CNS-Penetrant Probe Synthesis Leveraging Favorable Physicochemical Profile

With a predicted LogP of 1.93 and TPSA of 70.08 Ų , the (R)-enantiomer falls within the optimal CNS drug-likeness window (LogP 1–3, TPSA < 90 Ų). For medicinal chemistry teams synthesizing CNS-penetrant probes, this building block introduces a cyclopropylamine motif—a recognized metabolic stability enhancer—without pushing the final compound beyond favorable permeability boundaries. The 3-substitution regiochemistry (vs. 4-substituted analog) positions the cyclopropyl group in a vector compatible with reported GlyT1 pharmacophore models [1].

Quote Request

Request a Quote for [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.